MS049

Catalog No.
S536357
CAS No.
1502816-23-0
M.F
C15H24N2O
M. Wt
248.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS049

CAS Number

1502816-23-0

Product Name

MS049

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine

Molecular Formula

C15H24N2O

Molecular Weight

248.37

InChI

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3

InChI Key

HBOJWAYLSJLULG-UHFFFAOYSA-N

SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

MS049; MS-049; MS 049.

The exact mass of the compound MS049 is 248.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MS049 (CAS: 1502816-23-0) is a highly potent, cell-permeable, and selective dual inhibitor targeting protein arginine methyltransferases 4 (PRMT4/CARM1) and 6 (PRMT6). With biochemical IC50 values of 34 nM and 43 nM respectively, it serves as a critical chemical tool for epigenetic research [1]. Unlike broad-spectrum methyltransferase inhibitors, MS049 is engineered to isolate the redundant biological functions of PRMT4 and PRMT6 without disrupting the dominant cellular methylation driven by PRMT1 [1]. It is typically procured alongside its structurally matched negative control, MS049N, to ensure rigorous validation of on-target phenotypic effects in cellular assays, making it a highly reliable standard for pharmaceutical and academic screening workflows [2].

Substituting MS049 with pan-type I PRMT inhibitors (such as MS023 or AMI-1) introduces severe confounding variables, as these compounds heavily inhibit PRMT1, the enzyme responsible for over 85% of cellular asymmetric arginine dimethylation [1]. This global methylation shutdown often masks specific biological readouts and induces generalized cellular toxicity. Conversely, utilizing highly selective single-target inhibitors like TP-064 (PRMT4-selective) or EPZ020411 (PRMT6-selective) frequently fails to produce the desired phenotypic response due to the overlapping substrate specificities and compensatory mechanisms shared by PRMT4 and PRMT6[1]. MS049 is specifically designed to bridge this gap, providing simultaneous dual-inhibition while maintaining >300-fold selectivity over PRMT1 and PRMT3, ensuring that downstream readouts are accurately and exclusively attributed to the PRMT4/6 axis [1].

Dual-Target Potency vs. Precursor Scaffolds

MS049 demonstrates exceptional binding affinity for both PRMT4 and PRMT6, achieving IC50 values of 34 nM and 43 nM, respectively [1]. This represents a massive enhancement in potency compared to its fragment-like precursor, Compound 4, which exhibited significantly weaker inhibition [1]. This optimized nanomolar potency ensures complete target engagement at minimal dosing levels.

Evidence DimensionBiochemical IC50
Target Compound DataMS049: 34 nM (PRMT4), 43 nM (PRMT6)
Comparator Or BaselineCompound 4 (Fragment precursor): Weak/moderate baseline inhibition
Quantified DifferenceOrders of magnitude improvement in target affinity
ConditionsIn vitro biochemical methyltransferase activity assays

Ensures complete target engagement at low concentrations, minimizing the risk of off-target interactions common with high-dose weak inhibitors.

Critical Selectivity Over Dominant Cellular PRMTs

A major differentiator for MS049 is its >300-fold selectivity for PRMT4/6 over PRMT1 and PRMT3 [1]. While pan-type I inhibitors like MS023 exhibit single-digit nanomolar IC50s against PRMT1, MS049 preserves PRMT1 activity (IC50 > 13 µM), preventing the global methylation shutdown that typically confounds cell-based assays [1].

Evidence DimensionSelectivity Fold-Difference vs. PRMT1
Target Compound DataMS049: >300-fold selectivity (PRMT1 IC50 > 13 µM)
Comparator Or BaselinePan-type I inhibitors (e.g., MS023): Potent PRMT1 inhibition
Quantified DifferenceComplete preservation of PRMT1 activity with MS049
ConditionsBroad epigenetic modifier screening panels

Prevents global methylation shutdown and cellular toxicity, allowing researchers to isolate PRMT4/6-specific pathways reproducibly.

Formulation Compatibility and Stock Solution Stability

MS049 exhibits excellent processability for laboratory workflows, achieving a DMSO solubility of ≥ 30 mg/mL . Furthermore, it can be formulated into a stable, clear working solution at ≥ 2.5 mg/mL using a standard vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). This is a significant advantage over poorly soluble lipophilic analogs that require toxic solvent concentrations to remain in solution.

Evidence DimensionSolubility and Formulation Stability
Target Compound DataMS049: ≥ 30 mg/mL in DMSO; stable at ≥ 2.5 mg/mL in aqueous vehicle
Comparator Or BaselineStandard lipophilic epigenetic probes: Prone to precipitation in aqueous media
Quantified DifferenceHigh stock concentration allows <0.1% final DMSO in cell culture
Conditions25°C standard laboratory formulation protocols

High DMSO solubility allows for >1000x concentrated stock solutions, minimizing final solvent concentration and preventing solvent-induced artifacts in sensitive live-cell assays.

Rigorous Phenotypic Validation via Matched Negative Control

For rigorous procurement and experimental design, MS049 is explicitly paired with MS049N, an inactive structural analog [1]. While MS049 effectively reduces cellular H3R2me2a marks (IC50 = 0.97 µM) and Med12-Rme2a levels (IC50 = 1.4 µM), MS049N demonstrates zero biochemical or cellular activity [1]. Using this matched pair provides an absolute baseline for distinguishing true epigenetic modulation from non-specific chemical toxicity, a standard not met by standalone inhibitors.

Evidence DimensionCellular Biomarker Modulation (H3R2me2a / Med12-Rme2a)
Target Compound DataMS049: IC50 = 0.97 µM / 1.4 µM
Comparator Or BaselineMS049N (Matched Control): Inactive
Quantified DifferenceAbsolute divergence in target engagement despite identical structural scaffold
ConditionsIntracellular assays in HEK293 cells over 20-72 hours

Procuring the matched active/inactive pair is a mandatory workflow standard for pharmaceutical target validation, eliminating false-positive phenotypic readouts.

Redundant Epigenetic Pathway Dissection

Because PRMT4 and PRMT6 share overlapping substrates, MS049 is the optimal choice for studies aiming to block these redundant pathways simultaneously. Procuring MS049 avoids the false negatives that occur when using single-target inhibitors where the uninhibited PRMT compensates for the loss of the other [1].

Transcriptional Regulation and Co-activator Studies

MS049 effectively reduces the asymmetric arginine dimethylation of key transcriptional mediators like Med12. It is highly recommended for researchers investigating the CBP/p300 and p160 co-activator complexes, providing a cleaner readout of transcriptional repression than broad-spectrum PRMT inhibitors [1].

Controlled Chemical Biology Workflows

For rigorous target validation, MS049 should be procured in tandem with its inactive analog, MS049N. This pairing is critical for high-tier academic and pharmaceutical screening workflows, ensuring that observed cellular phenotypes are strictly driven by PRMT4/6 inhibition and not by off-target chemical toxicity [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

248.1889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Shen Y, Szewczyk MM, Eram MS, Smil D, Kaniskan HÜ, de Freitas RF, Senisterra G, Li F, Schapira M, Brown PJ, Arrowsmith CH, Barsyte-Lovejoy D, Liu J, Vedadi M, Jin J. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6. J Med Chem. 2016 Oct 13;59(19):9124-9139. doi: 10.1021/acs.jmedchem.6b01033. Epub 2016 Sep 15. PubMed PMID: 27584694; PubMed Central PMCID: PMC5063716.

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